molecular formula C23H28N2O5 B2397665 Z-Val-phe-ome CAS No. 4817-95-2

Z-Val-phe-ome

Cat. No. B2397665
CAS RN: 4817-95-2
M. Wt: 412.486
InChI Key: LCLXBNDAOUUZSN-UHFFFAOYSA-N
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Description

Z-Val-Phe-OMe is a compound used for research and development . It is a dipeptide formed from L-valine and L-phenylalanine residues .


Synthesis Analysis

The synthesis of this compound involves various methods. One method involves the reaction with trimethylaluminum in dichloromethane at 0°C for 0.166667 hours . Another method involves the reaction between Z-Phe-Val-OH and HCl·H-Cys(Bn)-OMe, leading to the desired tripeptide, Z-Phe-Val-Cys(Bn)-OMe, in almost quantitative yield after 30 minutes of ball milling .


Molecular Structure Analysis

The molecular structure of this compound is C23H28N2O5 . It forms various micro to nanostructures, which have several applications in nanobiotechnology . The self-assembly of peptides like this compound forms structures like β-sheet peptides, which are abundant in nature .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, it can form hydrogels at physiological pH without the use of organic solvents or synthetic capping groups . It can also form various interesting micro to nano-level structures .

Scientific Research Applications

1. Pest Control Research

The peptide Z-Gly-Val-Ser-Phe-Val-Leu-OMe, which is related to Z-Val-phe-ome, was synthesized and examined for its repellent activities against Aedes aegypti (mosquito) and Blattella germanica (cockroach). Z-Val-Leu-OMe showed potent repellent activity against both species, highlighting its potential application in pest control research (Okada et al., 1984).

2. Protein Conformation Studies

Research on tripeptides containing a Z-dehydrophenylalanine residue (Δz-Phe), including Boc-L-Phe-Δz-Phe-X-OMe (X = L-Val), has been conducted to investigate their solution conformations. These studies provide insights into the structural dynamics of peptides, which is crucial for understanding protein function (Chauhan et al., 2009).

3. Peptide Synthesis and Enzymatic Studies

Z-Gln-Val-Val-OMe, a small synthetic peptide, has been studied for its inhibitory activity on thiol proteinases like papain and cathepsin B. These findings are significant in the context of enzyme inhibition and regulation, which is vital for therapeutic applications and understanding biochemical pathways (Teno et al., 1987).

4. Material Science and Engineering

The peptide Z-(l-Val)3-OMe forms stable organogels in butanol and has been utilized in the engineering of silver nanoparticles. This research is relevant for material science, particularly in the fabrication of complex nanostructures (Mantion et al., 2008).

Safety and Hazards

Z-Val-Phe-OMe should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Peptides like Z-Val-Phe-OMe have gained popularity due to their structural diversity, biocompatibility, bioactivity, biodegradability, self-association ability, molecular recognition, flexible mechanical stability, and electronic properties . They hold substantial promise for the creation of the next generation of nanomedicines .

properties

IUPAC Name

methyl (2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-16(2)20(25-23(28)30-15-18-12-8-5-9-13-18)21(26)24-19(22(27)29-3)14-17-10-6-4-7-11-17/h4-13,16,19-20H,14-15H2,1-3H3,(H,24,26)(H,25,28)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLXBNDAOUUZSN-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172730
Record name N-[(Phenylmethoxy)carbonyl]-L-valyl-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4817-95-2
Record name N-[(Phenylmethoxy)carbonyl]-L-valyl-L-phenylalanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4817-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-valyl-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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